molecular formula C6H6N4O B12832076 5-(cyanomethyl)-1H-imidazole-4-carboxamide CAS No. 56039-08-8

5-(cyanomethyl)-1H-imidazole-4-carboxamide

Cat. No.: B12832076
CAS No.: 56039-08-8
M. Wt: 150.14 g/mol
InChI Key: ARHFLUAFWUJNLP-UHFFFAOYSA-N
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Description

5-(cyanomethyl)-1H-imidazole-4-carboxamide: is an organic compound characterized by the presence of an imidazole ring substituted with a cyanomethyl group at the 5-position and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyanomethyl)-1H-imidazole-4-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent such as cyanomethyl bromide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the imidazole derivative with an appropriate amine, followed by acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under mild to moderate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(cyanomethyl)-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in biologically active molecules, and modifications can lead to compounds with antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(cyanomethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing biochemical pathways. The cyanomethyl and carboxamide groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(methyl)-1H-imidazole-4-carboxamide: Lacks the cyanomethyl group, which may alter its reactivity and biological activity.

    5-(cyanomethyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.

    4-(cyanomethyl)-1H-imidazole-5-carboxamide: Positional isomer with different substitution pattern, leading to variations in chemical behavior.

Uniqueness

5-(cyanomethyl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyanomethyl and carboxamide groups provides a versatile platform for further functionalization and application in various fields.

Properties

CAS No.

56039-08-8

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-(cyanomethyl)-1H-imidazole-4-carboxamide

InChI

InChI=1S/C6H6N4O/c7-2-1-4-5(6(8)11)10-3-9-4/h3H,1H2,(H2,8,11)(H,9,10)

InChI Key

ARHFLUAFWUJNLP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CC#N)C(=O)N

Origin of Product

United States

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